molecular formula C20H14INO3 B4962214 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

Cat. No. B4962214
M. Wt: 443.2 g/mol
InChI Key: LRPIDGZJOXEVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide, also known as ML352, is a synthetic compound that has been developed for potential use in the treatment of cancer. It was first synthesized in 2014 by researchers at the University of Michigan and has since been the subject of several scientific studies. In

Mechanism of Action

The mechanism of action of 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is not fully understood, but it is thought to work by inhibiting the activity of a protein called MTH1. MTH1 is involved in the repair of damaged DNA, and its inhibition can lead to the accumulation of DNA damage and cell death. This compound has been shown to be highly selective for MTH1, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit the activity of MTH1, it has also been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop a blood supply, which is essential for their growth and survival.

Advantages and Limitations for Lab Experiments

3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has several advantages for lab experiments. It is highly selective for MTH1, making it a useful tool for studying the role of this protein in cancer cells. It is also relatively easy to synthesize, making it suitable for large-scale production. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. It also has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide. One area of interest is the development of more potent analogs of this compound that can be used in cancer treatment. Another area of interest is the identification of biomarkers that can be used to predict the response of cancer cells to this compound. Finally, research is needed to determine the optimal dosing and delivery methods for this compound in vivo. With continued research, this compound has the potential to become an important tool in the fight against cancer.

Synthesis Methods

The synthesis of 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves several steps, including the reaction of 3-iodobenzamide with dibenzo[b,d]furan-3-ol in the presence of a palladium catalyst. The resulting compound is then reacted with methoxyamine hydrochloride to form the final product, this compound. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been the subject of several scientific studies, with a focus on its potential use in the treatment of cancer. One study found that this compound was effective against glioblastoma, a type of brain cancer, in vitro and in vivo. Another study found that this compound was able to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells.

properties

IUPAC Name

3-iodo-N-(2-methoxydibenzofuran-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14INO3/c1-24-19-10-15-14-7-2-3-8-17(14)25-18(15)11-16(19)22-20(23)12-5-4-6-13(21)9-12/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPIDGZJOXEVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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